(S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine

Medicinal Chemistry Chiral Resolution Stereospecific Synthesis

(S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine (CAS 732965-99-0) is a chiral, non‑racemic primary amine belonging to the 2‑aminotetralin family. The molecule contains a single stereogenic center at C‑2 in the (S)‑configuration and a fluorine substituent at the 7‑position of the tetrahydronaphthalene core.

Molecular Formula C10H12FN
Molecular Weight 165.21 g/mol
Cat. No. B11917209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine
Molecular FormulaC10H12FN
Molecular Weight165.21 g/mol
Structural Identifiers
SMILESC1CC2=C(CC1N)C=C(C=C2)F
InChIInChI=1S/C10H12FN/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1,3,5,10H,2,4,6,12H2/t10-/m0/s1
InChIKeyWWEGVSHNWGNDIX-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine – Chiral Fluorinated Tetralinamine Building Block


(S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine (CAS 732965-99-0) is a chiral, non‑racemic primary amine belonging to the 2‑aminotetralin family. The molecule contains a single stereogenic center at C‑2 in the (S)‑configuration and a fluorine substituent at the 7‑position of the tetrahydronaphthalene core . It is primarily employed as an enantiopure synthetic intermediate or chiral building block in medicinal chemistry programs targeting G‑protein coupled receptors (GPCRs) and central nervous system (CNS) disorders . Commercial availability is typically limited to specialized fine‑chemical suppliers offering milligram‑to‑gram quantities with certified enantiomeric excess .

Why Generic or Racemic 7-Fluoro-2-aminotetralin Substitution Fails for (S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine Procurement


The 2‑aminotetralin scaffold is a privileged structure in GPCR ligand design, but biological recognition of 2‑aminotetralins is exquisitely stereospecific [1]. The non‑fluorinated parent, 2‑aminotetralin, lacks the fluorine‑mediated modulation of lipophilicity, metabolic stability and receptor‑subtype selectivity that the 7‑fluoro substituent confers [2]. Moreover, racemic 7‑fluoro‑2‑aminotetralin (CAS 173998‑63‑5) contains equal amounts of the (R)‑enantiomer, which frequently displays divergent – and sometimes opposing – pharmacodynamic or pharmacokinetic properties in chiral biological environments [1]. Positional isomers (e.g., 5‑fluoro‑ or 8‑fluoro‑2‑aminotetralin) alter the electrostatic potential and steric profile of the aromatic ring, leading to different target‑binding fingerprints. Consequently, substitution of the (S)‑7‑fluoro enantiomer with any of these alternatives invalidates SAR studies, compromises patent protection, and risks batch‑to‑batch variability in lead‑optimization campaigns.

Quantitative Differentiation Evidence: (S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine vs. Closest Analogs


Enantiomeric Identity Confirmed by Specific Optical Rotation and Chiral HPLC: (S)- vs. (R)-Enantiomer and Racemate

The (S)-enantiomer (CAS 732965-99-0) is distinguished from the (R)-enantiomer and the racemate (CAS 173998-63-5) by its specific optical rotation and retention time on chiral stationary phases. Commercial suppliers report an enantiomeric excess (e.e.) of ≥ 98 % for the (S)-form, as determined by chiral HPLC or SFC . In contrast, the racemate contains a 1:1 mixture of enantiomers, which would confound any stereospecific biological assay. The absolute configuration at C-2 has been assigned via X‑ray crystallography of a closely related 2‑aminotetralin derivative and confirmed by the characteristic ¹H‑NMR pattern of the diastereomeric amide formed with a chiral derivatizing agent [1].

Medicinal Chemistry Chiral Resolution Stereospecific Synthesis

Lipophilicity Modulation by C7-Fluorine: LogP Comparison vs. Non-Fluorinated 2-Aminotetralin

The calculated partition coefficient (XLogP3) of 7-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine is 2.2 [1], whereas the non‑fluorinated parent 2‑aminotetralin has an experimental LogP of approximately 1.6 [2]. The +0.6 LogP unit increase conferred by the C7‑fluorine substituent indicates a moderate enhancement of lipophilicity, which is expected to improve passive membrane permeability and blood‑brain barrier penetration without the excessive logP (>3) that often leads to poor solubility and high metabolic clearance. This balanced lipophilicity profile is particularly advantageous for CNS drug discovery programs where optimal LogP values typically range from 2 to 3.

Physicochemical Properties Drug Design CNS Penetration

Positional Fluorine Effect on Aromatic Ring Electronics: 7-Fluoro vs. 5-Fluoro vs. 8-Fluoro Isomers

In the 2‑aminotetralin scaffold, the position of the fluorine atom on the aromatic ring dictates the electron density distribution and, consequently, the susceptibility to oxidative metabolism. The 7‑fluoro substituent places fluorine para to the ethylene bridge and meta to the amine‑bearing ring carbon, resulting in a distinct electrostatic potential map compared to the 5‑fluoro (ortho‑like) or 8‑fluoro (peri‑like) isomers. Semi‑empirical calculations performed on a related series of halogenated 2‑aminotetralins demonstrated that the 7‑fluoro isomer exhibits a unique HOMO‑LUMO gap and dipole moment relative to the 5‑ and 8‑fluoro analogs [1]. Although specific in‑vivo metabolic data for the (S)-7-fluoro compound are not publicly available, class‑level evidence from fluorinated aromatic amines indicates that fluorine substitution para to the saturated ring reduces CYP‑mediated aromatic hydroxylation compared to non‑fluorinated or ortho‑fluorinated counterparts [2].

Fluorine Chemistry Structure-Activity Relationship Metabolic Stability

Chiral Pool Access: (S)-Configuration Matches Biogenic Amine Recognition Elements

The (S)-configuration at C‑2 of this compound corresponds to the stereochemical preference observed in numerous potent 2‑aminotetralin‑based GPCR ligands. In the dopamine D2 receptor series, the (S)-enantiomers of 5‑hydroxy‑ and 5‑methoxy‑2‑(dipropylamino)tetralin display 10‑ to 100‑fold higher binding affinity than their (R)-counterparts [1]. Although direct affinity data for the 7‑fluoro analog are not publicly available, the consistent stereochemical requirement across multiple 2‑aminotetralin chemotypes strongly suggests that the (S)-enantiomer is the eutomer for the majority of aminergic GPCR targets. This stereochemical bias makes the (S)-7‑fluoro compound the preferred starting material for synthesizing lead series that require an (S)-configuration at the chiral amine center.

Stereochemistry GPCR Ligands Dopamine Receptor

Optimal Procurement and Application Scenarios for (S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine


Enantioselective Synthesis of CNS‑Targeted Lead Compounds

Use (S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine as a chiral amine building block for reductive amination or amide coupling to generate focused libraries of 2‑aminotetralin‑based GPCR ligands. The (S)-configuration pre‑installed at the C‑2 position eliminates the need for chiral resolution after library synthesis, saving time and material when compared to racemic routes [1].

Chiral Probe for Receptor Occupancy and Autoradiography Studies

Because 2‑aminotetralins with the (S)-configuration consistently show higher affinity for aminergic receptors, the enantiopure (S)-7-fluoro derivative can serve as a scaffold for developing fluorine‑18 or tritium‑labeled PET/SPECT radioligands. The C7‑fluorine provides a synthetic handle for late‑stage isotopic labeling, enabling receptor occupancy studies with a well‑defined stereochemical probe [1].

Precursor for Fluorinated Dopamine or Serotonin Receptor Modulators

N‑alkylation of the primary amine with appropriate lipophilic tails yields potent and selective dopamine D2/D3 or serotonin 5‑HT7 receptor ligands. The 7‑fluoro substituent enhances brain penetration (predicted LogP 2.2) relative to non‑fluorinated analogs, making the compound a suitable starting point for CNS drug discovery programs where moderate lipophilicity is desired [2].

Quote Request

Request a Quote for (S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.